Cas no 10277-74-4 ((1R)-2,3-dihydro-1H-inden-1-amine)

(1R)-2,3-dihydro-1H-inden-1-amine is a chiral amine derivative of indane, characterized by its stereospecific (R)-configuration at the 1-position. This compound serves as a valuable intermediate in asymmetric synthesis and pharmaceutical applications due to its rigid indane scaffold and amine functionality, which can facilitate the construction of complex chiral molecules. Its enantiomeric purity makes it particularly useful in the development of optically active compounds, including potential drug candidates. The structural features of (1R)-2,3-dihydro-1H-inden-1-amine also contribute to its stability and reactivity, enabling selective transformations in synthetic chemistry. This compound is commonly employed in research settings for ligand design and catalytic studies.
(1R)-2,3-dihydro-1H-inden-1-amine structure
10277-74-4 structure
Product Name:(1R)-2,3-dihydro-1H-inden-1-amine
CAS No:10277-74-4
MF:C9H11N
MW:133.190342187881
MDL:MFCD00216669
CID:48491
Update Time:2025-05-21

(1R)-2,3-dihydro-1H-inden-1-amine Chemical and Physical Properties

Names and Identifiers

    • (R)-1-Aminoindane
    • (R)-INDAN-1-YLAMINE
    • (R)-(-)-INDANAMINE
    • (R)-1-AMINOINDAN
    • (R)-(-)-1-AMINOINDANE
    • (R)-2,3-DIHYDRO-1H-INDEN-1-AMINE
    • (R)-(-)-1-INDANAMINE
    • (R)-(-)-1-Aminoindan
    • (1R)-2,3-dihydro-1H-inden-1-amine
    • TV 136
    • (1R)-1-Aminoindan
    • (R)-Indan-1-amine
    • (1R)-Indan-1-amine
    • (R)-1-IndanylaMine
    • (1R)-Indan-1α-amine
    • MDL: MFCD00216669
    • Inchi: 1S/C9H11N/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6,10H2/t9-/m1/s1
    • InChI Key: XJEVHMGJSYVQBQ-SECBINFHSA-N
    • SMILES: N[C@H]1C2C=CC=CC=2CC1
    • BRN: 3196204

Computed Properties

  • Exact Mass: 133.08900
  • Monoisotopic Mass: 133.089
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 122
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.2
  • Topological Polar Surface Area: 26A^2

Experimental Properties

  • Color/Form: White to Yellow Solid
  • Density: 1.038 g/mL at 25 °C(lit.)
  • Melting Point: 15 °C (lit.)
  • Boiling Point: 96-97 °C/8 mmHg(lit.)
  • Flash Point: Fahrenheit: 201.2 ° f
    Celsius: 94 ° c
  • Refractive Index: n20/D 1.562(lit.)
  • Water Partition Coefficient: Soluble in methanol. Not miscible or difficult to mix in water.
  • PSA: 26.02000
  • LogP: 2.33290
  • Specific Rotation: -20 º (c=1.5, MeOH)
  • Sensitiveness: Air Sensitive
  • Optical Activity: [α]20/D −16.5°, c = 1.5 in methanol
  • Solubility: Slightly soluble in water.

(1R)-2,3-dihydro-1H-inden-1-amine Security Information

  • Symbol: GHS07 GHS09
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335-H411
  • Warning Statement: P261-P273-P305 + P351 + P338
  • Hazardous Material transportation number:UN 3082 9 / PGIII
  • WGK Germany:3
  • Hazard Category Code: 36/37/38-51/53
  • Safety Instruction: S26-S37/39
  • FLUKA BRAND F CODES:10-34
  • Hazardous Material Identification: Xi
  • Storage Condition:2-8 °C
  • Risk Phrases:R36/37/38
  • Safety Term:S26;S37/39

(1R)-2,3-dihydro-1H-inden-1-amine Customs Data

  • HS CODE:2921499090
  • Customs Data:

    China Customs Code:

    2921499090

    Overview:

    2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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(1R)-2,3-dihydro-1H-inden-1-amine Production Method

(1R)-2,3-dihydro-1H-inden-1-amine Suppliers

Amadis Chemical Company Limited
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(CAS:10277-74-4)(1R)-2,3-dihydro-1H-inden-1-amine
Order Number:A1824
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:00
Price ($):158.0/476.0
Email:sales@amadischem.com

(1R)-2,3-dihydro-1H-inden-1-amine Related Literature

Additional information on (1R)-2,3-dihydro-1H-inden-1-amine

Compound CAS No. 10277-74-4: (1R)-2,3-Dihydro-1H-inden-1-amine

The compound CAS No. 10277-74-4, also known as (1R)-2,3-dihydro-1H-inden-1-amine, is a significant molecule in the field of organic chemistry and materials science. This compound belongs to the class of amines and is characterized by its unique structure, which includes a bicyclic framework with an indene ring system and an amine functional group. The (1R) configuration denotes the specific stereochemistry of the molecule, which plays a crucial role in its chemical reactivity and biological activity.

Recent advancements in synthetic methodologies have enabled the efficient synthesis of (1R)-2,3-dihydro-1H-inden-1-amine. Researchers have explored various routes, including catalytic asymmetric hydrogenation and enantioselective reductions, to construct this chiral amine. These methods not only enhance the yield but also improve the enantiomeric excess (ee) of the product, making it highly suitable for applications in asymmetric catalysis and drug discovery.

The structural uniqueness of (1R)-2,3-dihydro-1H-inden-1-amine has led to its exploration in diverse fields. In materials science, this compound has been investigated as a potential precursor for advanced materials such as conductive polymers and metal-organic frameworks (MOFs). Its ability to coordinate with metal ions makes it a valuable building block for constructing functional materials with tailored properties.

In the pharmaceutical industry, (1R)-2,3-dihydro-1H-inden-1-amine has gained attention due to its potential as a chiral ligand in asymmetric synthesis. Recent studies have demonstrated its effectiveness in catalyzing enantioselective reactions, such as aldol additions and Michael additions, which are critical steps in drug development. The compound's ability to induce high enantioselectivity has made it a valuable tool for synthesizing complex chiral molecules with high precision.

Moreover, (1R)-2,3-dihydro-1H-inden-1-amine has been explored for its applications in green chemistry. Researchers have developed sustainable synthesis routes using renewable feedstocks and eco-friendly catalysts. These approaches not only reduce the environmental footprint but also align with the growing demand for sustainable chemical processes in the modern era.

The compound's properties also make it a promising candidate for use in electronic devices. Its ability to act as a dopant in semiconducting materials has been studied extensively. Recent research has shown that incorporating (1R)-2,3-dihydro-1H-inden-1-amines into organic semiconductors can significantly enhance their electrical conductivity and stability, paving the way for their application in flexible electronics and optoelectronic devices.

In conclusion, CAS No. 10277-74-4, or (1R)-2,3-dihydro-1H-inden-1-amines, is a versatile compound with wide-ranging applications across multiple disciplines. Its unique structure, stereochemistry, and functional properties make it an invaluable molecule for both academic research and industrial applications. As advancements in synthetic chemistry continue to unfold, the potential of this compound is expected to expand further, contributing to groundbreaking innovations in science and technology.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:10277-74-4)(1R)-2,3-dihydro-1H-inden-1-amine
A1824
Purity:99%/99%
Quantity:1g/5g
Price ($):158.0/476.0
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